3-chloro-4-hydroxy-3H-pyridin-6-one
Description
Overview of Pyridinone and Hydroxypyridinone Core Structures in Organic Chemistry
Pyridinones are a class of heterocyclic compounds characterized by a six-membered ring containing a nitrogen atom and a carbonyl group. They exist in different isomeric forms, with 2-pyridinones and 4-pyridinones being the most common. Hydroxypyridinones, which feature one or more hydroxyl groups on the pyridinone ring, are of particular interest due to their ability to act as chelating agents for various metal ions. frontiersin.orgacs.orgnih.gov The position of the hydroxyl and carbonyl groups influences the electronic properties and biological activity of the molecule. acs.org 2- and 4-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.comchemtube3d.com This tautomerism is often influenced by the solvent and the presence of other substituents on the ring. wuxibiology.com
Importance of Functionalized Pyridinones in Synthetic and Mechanistic Studies
The functionalization of the pyridinone scaffold is a key area of research, as it allows for the fine-tuning of the molecule's properties for specific applications. The introduction of various functional groups can significantly impact the compound's reactivity, selectivity, and biological activity. frontiersin.orgnih.gov Functionalized pyridinones serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials with novel electronic and optical properties. nih.gov Mechanistic studies often focus on understanding how different substituents influence the reaction pathways, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. acs.orgnih.gov
Research Context and Current Landscape Pertaining to 3-chloro-4-hydroxy-3H-pyridin-6-one
Scope and Objectives of Research on this compound
Given the lack of available data, the scope of any future research on this compound would likely involve its initial synthesis and characterization. The primary objectives would be to:
Develop a reliable synthetic route to isolate and purify the specific 3H-tautomer.
Characterize its structure and properties using modern spectroscopic and analytical techniques (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography).
Investigate its tautomeric equilibrium with other isomeric forms under various conditions.
Explore its potential reactivity and utility as a synthetic intermediate.
Conduct computational studies to understand its electronic structure, stability, and theoretical reactivity.
Without such fundamental research, a detailed discussion of its specific findings is not possible.
Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-3H-pyridin-6-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-3,8H |
InChI Key |
DVQRYVKWPRECLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1Cl)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Chloro 4 Hydroxy 3h Pyridin 6 One and Its Analogs
De Novo Synthesis Strategies for the Pyyridinone Ring System
The formation of the core pyridinone ring is a fundamental challenge in the synthesis of the target compound and its analogs. Methodologies can be broadly categorized into those that build the ring through intramolecular cyclization or annulation pathways and those that rely on the condensation of two or more acyclic components.
Cyclization Reactions and Annulation Pathways
De novo synthesis through cyclization and annulation involves forming the heterocyclic ring from a single precursor that undergoes an intramolecular ring-closing reaction. These strategies are valued for their efficiency in rapidly assembling the core structure.
One prominent approach is the [4+2] annulation, which can utilize in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds to produce a variety of substituted 2-pyridones in good yields. organic-chemistry.org Another powerful method involves the metal-catalyzed annulation of amides. For instance, a Cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate has been shown to provide pyridinones in very good yields, tolerating diverse functional groups. organic-chemistry.org
Gold catalysis also enables convergent and rapid assembly of substituted 2-pyridones. The formation of N-alkenyl alkynylamides, through the N-acylation of imines with alkynoyl chlorides, followed by a cationic Au(I)/PPh3-catalyzed cycloisomerization, leads directly to the pyridone ring system. organic-chemistry.org
Table 1: Selected Cyclization and Annulation Reactions for Pyridinone Synthesis
| Reaction Type | Catalyst/Reagent | Precursors | Key Features |
|---|---|---|---|
| [4+2] Annulation | - | N-propargylamines, Active methylene compounds | Generates azadienes in situ; produces structurally diverse 2-pyridones. organic-chemistry.org |
| Redox-Neutral Annulation | Co(III) | Acrylamides, Vinylene carbonate | High yields; tolerates diverse functional groups. organic-chemistry.org |
Condensation-Based Approaches to 3-chloro-4-hydroxy-3H-pyridin-6-one Synthesis
Condensation reactions, which involve the joining of two or more separate molecules, are a cornerstone of pyridinone synthesis. These methods offer great flexibility in introducing substituents by varying the starting components.
A one-pot synthesis of 2-(1H)-pyridinones can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. nih.gov This reaction is noted for its efficiency and broad functional group tolerance. nih.gov Another classic approach involves the condensation of an imino ester, formed from ethyl acetoacetate (B1235776) in aqueous ammonia, with diethyl malonate to yield ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov This directly installs the required 4-hydroxy functionality. nih.gov
Furthermore, a tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by an acid- or base-promoted intramolecular ring closure, provides an efficient route to 5,6-fused 2-pyridone ring systems. organic-chemistry.org
Table 2: Condensation Approaches for Pyridinone Ring Formation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Dimethyl 3-oxopentanedioate | N,N-dimethylformamide dimethyl acetal | Primary amine | L-proline | 2-(1H)-pyridinone nih.gov |
| Imino ester (from Ethyl acetoacetate) | Diethyl malonate | Aqueous ammonia | - | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate nih.gov |
Functionalization and Halogenation Techniques for Pyridinone Precursors
Once the pyridinone ring is formed, or during its synthesis, specific functional groups must be introduced at the correct positions. The regioselective introduction of a chlorine atom at C-3 and a hydroxyl group at C-4 are critical steps for synthesizing the target molecule.
Regioselective Chlorination Methodologies
Achieving regioselective chlorination, particularly at the C-3 position of a pyridinone ring, can be challenging. Direct electrophilic chlorination of the pyridone ring often leads to a mixture of products. Therefore, indirect methods or strategies involving specifically activated precursors are typically employed.
One effective strategy involves the use of pyridine (B92270) N-oxides as precursors. The N-oxide group activates the pyridine ring towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net While this doesn't directly target the 3-position, subsequent manipulations or rearrangements can be used. For instance, chlorination of pyridine N-oxides can be achieved with reagents like oxalyl chloride and triethylamine. researchgate.net
A more direct route to 3,4-disubstituted pyridines involves the generation of highly reactive 3,4-pyridyne intermediates. nih.gov Starting from a precursor like 3-chloro-2-ethoxypyridine, regioselective lithiation followed by treatment with a Grignard reagent can lead to a 3,4-pyridyne. nih.gov This intermediate is then trapped by the nucleophilic Grignard moiety at the 4-position, generating a 3-pyridylmagnesium species that can be quenched with an electrophile (such as a chlorine source) at the 3-position. nih.gov
Introduction of Hydroxy Functionality at Position 4
The 4-hydroxy group is a key feature of the target compound. It can be introduced either by building the ring from a hydroxyl-containing precursor or by functionalizing a pre-formed ring. ontosight.ai
A common and straightforward method is the conversion of 4-pyrones into 4-pyridones. wikipedia.org The reaction of a 4-pyrone derivative with an amine, typically in a protic solvent, results in the replacement of the ring oxygen with a nitrogen atom, yielding the corresponding N-substituted 4-pyridone. wikipedia.org This method is advantageous as many substituted 4-pyrones are readily accessible.
Alternatively, the pyridinone ring can be constructed using starting materials that already possess the hydroxyl group or a precursor. For example, the reaction of maltol (B134687) (3-hydroxy-2-methyl-4-pyrone) with primary amines in an acidified water/ethanol (B145695) mixture directly affords 3-hydroxypyridin-4-ones. researchgate.net Similarly, as mentioned previously, the condensation of an imino ester with diethyl malonate can directly produce a 4-hydroxy-2-pyridinone derivative. nih.gov
Advanced Catalytic Methods in Pyridinone Synthesis
The use of metal catalysts has revolutionized the synthesis of pyridinones, offering milder reaction conditions, higher efficiency, and greater control over regioselectivity compared to classical methods. acsgcipr.org
Copper-catalyzed reactions are widely employed. For instance, CuI-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides allows for an efficient and highly chemoselective N-arylation of 2-pyridones. organic-chemistry.org
Cobalt catalysis has also emerged as a powerful tool. A Co(III)-catalyzed redox-neutral annulation reaction between acrylamides and vinylene carbonate provides a direct route to pyridinones. organic-chemistry.org
Gold catalysts have proven effective in both cyclization and annulation strategies. Cationic Au(I) complexes can catalyze the cycloisomerization of N-alkenyl alkynylamides to form substituted 2-pyridones. organic-chemistry.org Furthermore, supported gold nanoparticles on TiO₂ can catalyze the hydroamination and subsequent 6-endo cyclization of skipped diynones in the presence of aqueous methylamine (B109427) to produce N-methyl-4-pyridones. organic-chemistry.org
Table 3: Overview of Advanced Catalytic Methods in Pyridinone Synthesis
| Catalyst System | Reaction Type | Substrates | Product |
|---|---|---|---|
| CuI | N-Arylation | Tetrabutylammonium pyridin-2-olates, Aryl iodides | N-aryl pyridine-2-ones organic-chemistry.org |
| Co(III) | Redox-Neutral Annulation | Acrylamides, Vinylene carbonate | Pyridinones organic-chemistry.org |
| Cationic Au(I)/PPh₃ | Cycloisomerization | N-alkenyl alkynylamides | Substituted 2-pyridones organic-chemistry.org |
| Au/TiO₂ | Hydroamination/Cyclization | Skipped diynones, Aqueous methylamine | N-methyl-4-pyridones organic-chemistry.org |
Metal-Catalyzed Annulation Reactions
Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic systems like pyridinones through annulation reactions, which involve the formation of a new ring. nih.gov These methods often provide high efficiency and selectivity under mild conditions.
One prominent strategy involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org This approach allows for the synthesis of 2,4,6-triarylsubstituted symmetrical pyridines in high yields using ferric chloride (FeCl₃) as an inexpensive and environmentally benign catalyst, avoiding the need for additional additives. rsc.org The reaction demonstrates good functional group tolerance and is scalable, making it applicable for larger-scale synthesis. rsc.org
Another innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling to functionalize piperidines, the saturated counterparts to pyridines. rice.edu While targeting piperidines, this methodology highlights the power of metal catalysis in creating complex, three-dimensional molecules from simpler precursors. Enzymes are used for selective hydroxylation, followed by a nickel-catalyzed reaction to form new carbon-carbon bonds, streamlining what would otherwise be a multi-step process. rice.edu
Furthermore, metal-catalyzed annulation reactions are pivotal in constructing π-conjugated polycyclic systems, which can include pyridinone cores. nih.gov These reactions, promoted by catalysts based on copper, iron, gold, ruthenium, and palladium, can proceed through various mechanisms, including C-H bond functionalization and [2+2+2] cycloadditions, to build the heterocyclic framework efficiently. nih.govrsc.org
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| FeCl₃ | Ketoxime acetates, Aldehydes | Symmetrical substituted pyridines | High yields, No additives required, Scalable | rsc.org |
| Enzyme / Ni-Electrocatalysis | Piperidines | Functionalized piperidines | Streamlined synthesis, C-H oxidation & C-C bond formation | rice.edu |
| Pd, Cu, Fe, Au, Ru | Various precursors | π-conjugated polycycles | High efficiency, Multiple annulation strategies | nih.govrsc.org |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional methods. These catalysts are often inexpensive, less toxic, and environmentally benign.
One notable organocatalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been effectively used in the synthesis of fused heterocyclic systems. For example, DABCO catalyzes the one-pot, three-component condensation of aromatic aldehydes, active methylene compounds, and barbituric acid in an aqueous ethanol mixture at room temperature to produce pyrano[2,3-d]pyrimidine derivatives. researchgate.net This method is highlighted by its operational simplicity, mild reaction conditions, and high yields. researchgate.net
L-proline, a naturally occurring amino acid, has also been employed as an efficient and ecofriendly organocatalyst for the synthesis of 2-(1H)-pyridinone derivatives. frontiersin.orgnih.gov This one-pot reaction involves dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, demonstrating broad functional group tolerance. frontiersin.orgnih.gov
The development of metal-free [3+3] annulation strategies further showcases the potential of organocatalysis. Polysubstituted pyridines can be synthesized from β-enaminonitriles and β,β-dichloromethyl peroxides using a simple base like potassium hydroxide (B78521) (KOH) in a polar solvent like DMSO. mdpi.com This reaction proceeds under mild conditions and avoids the need for transition metal catalysts or radical initiators. mdpi.com
| Organocatalyst | Reaction Type | Key Advantages | Reference |
| DABCO | Three-component condensation | Aqueous media, Room temperature, High yields | researchgate.net |
| L-proline | One-pot synthesis of 2-(1H)-pyridinones | Ecofriendly, Broad functional group tolerance | frontiersin.orgnih.gov |
| KOH (as base catalyst) | Metal-free [3+3] annulation | Mild conditions, Avoids transition metals | mdpi.com |
Emerging and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, recent research has focused on developing synthetic methods that are more environmentally friendly, efficient, and sustainable. These emerging routes for pyridinone synthesis often involve microwave assistance, solvent-free conditions, or the use of aqueous media.
Microwave-Assisted Synthesis of Pyridinone Derivatives
Microwave-assisted organic synthesis has been recognized as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. nih.govacs.orgresearchgate.net
The synthesis of novel pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation. nih.govacs.orgresearchgate.net For instance, the reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol under microwave irradiation (2450 MHz, 800 W) affords the desired pyridines in excellent yields (82-94%) within a very short reaction time (2-7 minutes). nih.govacs.orgresearchgate.net In contrast, the same reaction under conventional heating required 6-9 hours and resulted in lower yields (71-88%). researchgate.net
Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized from curcumin (B1669340) and primary amines using Montmorillonite K-10 as a catalyst under microwave irradiation, with reaction times not exceeding 120 seconds. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been prepared in good to excellent yields via a one-pot condensation in aqueous media catalyzed by Indium(III) chloride under microwave conditions. rsc.org
| Product Type | Method | Reaction Time | Yield | Reference |
| Pyridine derivatives | 4-component reaction, Microwave | 2-7 min | 82-94% | nih.govacs.orgresearchgate.net |
| Pyridine derivatives | 4-component reaction, Conventional | 6-9 h | 71-88% | researchgate.net |
| 2,3-Dihydro-4-pyridinones | Curcumin + amines, Microwave | < 120 s | 15-19% | nih.gov |
| Pyrazolo[3,4-b]pyridines | 3-component reaction, Microwave | - | Good to Excellent | rsc.org |
Solvent-Free and Aqueous Medium Synthesis
Conducting reactions in the absence of organic solvents or in water represents a significant advancement in green chemistry, reducing waste and environmental impact.
Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. A notable example is the rapid, metal-free synthesis of imidazo[1,2-a]pyridines, which proceeds in quantitative yield within minutes at room temperature in an aqueous solution of sodium hydroxide. rsc.org This method offers a significant improvement in green metrics compared to traditional routes that often use undesirable solvents and metal catalysts. rsc.org Similarly, various imidazolo[1,2-a]pyridines have been synthesized in high yields from aminopyridines and phenacyl bromides using magnesium oxide (MgO) in water at room temperature. arabjchem.orgresearchgate.net Electrochemical methods have also been developed for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, avoiding the need for external chemical oxidants. rsc.org
Synthetic Challenges and Future Innovations in the Preparation of this compound
Despite the advancements in synthetic methodologies, the preparation of specifically substituted pyridinones like this compound presents several challenges. The introduction of specific substituents, particularly halogens, at defined positions on the pyridinone ring can be difficult to control. For instance, the monochlorination of phenolic compounds is often challenging, and achieving regioselectivity during the synthesis of chlorinated pyridinones can lead to the formation of unexpected isomers. google.com The synthesis of related 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones was described as an "unexpected formation," underscoring the complexities in controlling the reaction pathways for such substituted heterocyclic systems. nih.gov
Future innovations are likely to focus on overcoming these challenges by developing more selective and efficient catalytic systems. The trend is moving away from stoichiometric reagents towards catalytic, atom-economical processes. frontiersin.orgnih.gov The continued exploration of novel organocatalysts and earth-abundant metal catalysts is expected to yield milder and more selective transformations. rsc.org
Moreover, the integration of flow chemistry and automated synthesis platforms could provide better control over reaction parameters, improving yields and purity while minimizing reaction times. The development of one-pot, multi-component reactions that build molecular complexity in a single step from simple starting materials will remain a key area of innovation, streamlining the synthesis of complex pyridinone derivatives. nih.gov The ultimate goal is to create synthetic routes that are not only efficient and high-yielding but also safe, scalable, and environmentally sustainable.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Chloro 4 Hydroxy 3h Pyridin 6 One
Electrophilic and Nucleophilic Substitution Reactions of the Pyridinone Core
The electron-deficient nature of the pyridine (B92270) ring, further influenced by the electron-withdrawing chloro and carbonyl groups, and the electron-donating hydroxy group, governs its reactivity towards electrophiles and nucleophiles.
The chlorine atom at the C-3 position is susceptible to nucleophilic substitution, a reaction of significant interest in the synthesis of functionalized pyridinone derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The C-3 position of the pyridinone ring is activated towards nucleophilic aromatic substitution (SNAr). This is a well-documented pathway for the functionalization of similar chloro-substituted heterocyclic compounds. The reaction proceeds through a Meisenheimer-like intermediate, where the attack of a nucleophile at the carbon bearing the chlorine atom leads to the formation of a resonance-stabilized anionic intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the ring.
The regioselectivity of nucleophilic attack is a critical aspect. In related systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position. mdpi.com However, in the case of 3-chloro-4-hydroxy-3H-pyridin-6-one, the electronic environment of the C-3 position, influenced by the adjacent carbonyl and hydroxy groups, makes it a prime site for nucleophilic attack. Studies on related 3-chloropyridines have shown that this position can be effectively functionalized via pyridyne intermediates. nih.gov
Table 1: Examples of Nucleophilic Substitution at C-3
| Nucleophile | Product | Reaction Conditions |
| Amines | 3-Amino-4-hydroxy-3H-pyridin-6-one derivatives | Varies depending on amine reactivity |
| Alkoxides | 3-Alkoxy-4-hydroxy-3H-pyridin-6-one derivatives | Basic conditions |
| Thiolates | 3-Thio-4-hydroxy-3H-pyridin-6-one derivatives | Basic conditions |
This table is illustrative and based on general principles of nucleophilic substitution on chloro-substituted pyridines.
The hydroxy group at the C-4 position exhibits dual reactivity, acting as both a nucleophile and a group that can be deprotonated to form a more potent nucleophile.
O-Alkylation and O-Acylation
The oxygen atom of the hydroxy group can act as a nucleophile, attacking various electrophiles. This leads to the formation of ethers (O-alkylation) and esters (O-acylation). The reactivity of the hydroxy group can be enhanced by using a base to deprotonate it, forming a pyridinoxide anion, which is a stronger nucleophile.
Reactions of hydroxypyridines with reagents like 1-chloro-2,4,6-trinitrobenzene have been studied, showing that 3-hydroxypyridine (B118123) reacts at the oxygen atom. researchgate.net This suggests that the C-4 hydroxy group of this compound would similarly undergo reactions at the oxygen.
Tautomerism
It is important to note that hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 4-hydroxypyridine, the pyridone form is generally favored. The specific tautomeric form present can influence the reactivity at the C-4 position.
The C-6 position, being part of a conjugated system and adjacent to a carbonyl group, can also be a site for chemical modification.
Electrophilic Attack
While the pyridinone ring is generally electron-deficient, the presence of the activating hydroxy group can direct electrophiles to specific positions. masterorganicchemistry.com However, the electron-withdrawing nature of the chloro and carbonyl groups tends to deactivate the ring towards electrophilic substitution. nih.gov Reactions such as nitration and halogenation would likely require harsh conditions.
Nucleophilic Attack
Ring Transformations and Rearrangement Reactions
The structural features of this compound make it a candidate for various ring transformation and rearrangement reactions, leading to the formation of different heterocyclic systems.
The Oxy-Cope rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes containing a hydroxyl group at the C-3 position. masterorganicchemistry.com This reaction proceeds through a concerted transition state and results in the formation of an enol, which then tautomerizes to a carbonyl compound. masterorganicchemistry.com The driving force for this irreversible reaction is the formation of a stable carbonyl group. masterorganicchemistry.com
While a direct masterorganicchemistry.commasterorganicchemistry.com-hetero Oxy-Cope rearrangement involving the pyridinone ring itself is not a standard textbook example, the underlying principles can be applied to appropriately substituted derivatives. For instance, if a 1,5-diene system can be constructed incorporating the C-3 and C-4 positions of the pyridinone ring, a hetero-Oxy-Cope rearrangement could be envisioned, leading to a ring expansion or transformation. The presence of the heteroatom (nitrogen) in the ring would influence the electronic nature of the transition state.
The presence of both a chloro and a hydroxy group on the pyridinone ring provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. youtube.comnih.gov
For example, if a nucleophilic group is introduced at a suitable position on a side chain attached to the pyridinone, it could displace the C-3 chloro group via an intramolecular SNAr reaction to form a new ring. Similarly, the C-4 hydroxy group can participate in cyclization reactions. For instance, intramolecular cyclization of a delta-hydroxy acid leads to the formation of a delta-lactone. youtube.com
The synthesis of various fused heterocyclic systems, such as chromeno[4,3-b]pyrrol-4(1H)-ones, has been achieved through strategies involving intramolecular cyclization. nih.gov These examples highlight the potential of using the inherent reactivity of the functional groups on the this compound scaffold to construct more complex molecular architectures.
Tautomerism and Isomerization Dynamics of this compound
The structural arrangement of this compound allows for the existence of multiple tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria. These dynamic isomerizations are critical in determining the compound's reactivity and interactions.
Keto-Enol and Lactam-Lactim Tautomeric Equilibria
The this compound molecule can exist in equilibrium between its lactam and lactim forms. The lactam form contains a carbonyl group (C=O) within the pyridinone ring, while the lactim form possesses a hydroxyl group (O-H) and a C=N double bond in the ring. The presence of the chlorine atom at the 3-position and the hydroxyl group at the 4-position influences the relative stability and predominance of these tautomers.
A study on the closely related 6-chloro-2-pyridone revealed the presence of both lactam and lactim tautomers. nih.gov Using 2D IR spectroscopy, the lactim tautomer of 6-chloro-2-pyridone was identified and its population was found to be temperature-dependent. nih.gov This suggests that this compound would also exhibit a similar equilibrium, with the lactam form generally being the major tautomer in many conditions, but with the lactim form being present and potentially reactive. The equilibrium constant ([lactam]/[lactim]) for 6-chloro-2-pyridone in D₂O at room temperature was determined to be 2.1, indicating a slight preference for the lactam form. nih.gov
The keto-enol tautomerism involves the interconversion between the ketone (or lactam) form and the enol (or lactim) form. The enol form is characterized by a C=C double bond and an adjacent hydroxyl group. For this compound, this would involve the formation of a dihydroxy-chloropyridine tautomer. The stability of the enol form is often influenced by factors such as aromaticity and intramolecular hydrogen bonding. mdpi.com
Influence of Solvent and pH on Tautomeric Forms
The equilibrium between the different tautomeric forms of this compound is significantly influenced by the surrounding chemical environment, particularly the solvent and pH.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. mdpi.comnih.gov Polar solvents, through their ability to form hydrogen bonds, can stabilize the more polar tautomer. For instance, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the keto form predominated in polar aprotic solvents like DMSO, while the enol form was favored in non-polar solvents such as chloroform. mdpi.comnih.gov This is because polar solvents can effectively solvate the charged separation present in the zwitterionic resonance structure of the keto form, while non-polar solvents favor the less polar enol form which can be stabilized by intramolecular hydrogen bonding. mdpi.com It is therefore expected that in polar protic solvents like water or alcohols, the lactam form of this compound would be favored due to hydrogen bonding interactions.
pH Effects: The pH of the solution can also shift the tautomeric equilibrium by influencing the protonation state of the molecule. In acidic conditions, protonation of the carbonyl oxygen can occur, which may favor the lactam form. Conversely, in basic conditions, deprotonation of the hydroxyl group can lead to the formation of a phenolate-like anion, which would influence the electron distribution in the ring and potentially shift the equilibrium towards the lactim form.
Derivatization Chemistry and Functional Group Interconversions
The presence of both a hydroxyl and a chloro group on the pyridinone ring provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Modification of the Hydroxyl Group (e.g., etherification, esterification)
The hydroxyl group at the 4-position of this compound can undergo standard etherification and esterification reactions to yield corresponding ether and ester derivatives.
Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed etherification with an alcohol can also be employed. organic-chemistry.org
Esterification: Ester derivatives can be synthesized via the Fischer esterification method, which involves reacting the parent compound with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.org This reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Modification of the Chloro Group (e.g., amination, Suzuki coupling)
The chlorine atom at the 3-position is a key site for introducing further molecular diversity through various cross-coupling and substitution reactions.
Amination: The chloro group can be displaced by an amine in a nucleophilic aromatic substitution reaction. These reactions are often facilitated by the electron-withdrawing nature of the pyridinone ring. The reaction conditions can vary depending on the reactivity of the amine and the substrate. In some cases, the reaction can proceed under thermal conditions, while in others, a base or a catalyst may be required.
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.netlibretexts.org This palladium-catalyzed reaction involves the coupling of the chloropyridinone with an organoboron compound, such as a boronic acid or a boronic ester. organic-chemistry.orgresearchgate.netlibretexts.orgharvard.edu The reaction typically requires a base to activate the organoboron species and a suitable palladium catalyst and ligand system. organic-chemistry.orgresearchgate.netlibretexts.orgharvard.edu The Suzuki coupling of various chloropyridines has been reported, demonstrating the feasibility of this transformation for modifying the 3-position of the pyridinone ring. researchgate.netresearchgate.net
Detailed Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies for this exact compound are limited in the provided search results, the general mechanisms for the key transformations are well-established.
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the pyridinone, forming a palladium(II) intermediate. libretexts.orgharvard.edu
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. libretexts.orgharvard.edu
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgharvard.edu
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.
Mechanistic studies on the ring transformations of related pyridone systems, such as the reaction of 1-methyl-3,5-dinitro-2-pyridone, have shown that these can proceed through an addition of nucleophile–ring opening–ring closure (ANRORC) mechanism. nih.gov Such complex mechanistic pathways could also be relevant for certain transformations of this compound under specific reaction conditions.
Advanced Spectroscopic and Crystallographic Studies for Structural Research on 3 Chloro 4 Hydroxy 3h Pyridin 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's connectivity. libretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. harvard.edu For 3-chloro-4-hydroxy-3H-pyridin-6-one, a COSY spectrum would be expected to show a correlation between the proton at the C2 position and the proton on the nitrogen (N-H), as well as between the C5 proton and the N-H proton, depending on the solvent and exchange rates.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. libretexts.org It would definitively link the proton signals to their corresponding carbon signals in the pyridinone ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. libretexts.org This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the N-H proton would show correlations to C2, C6, and potentially C5. The proton at C2 would show correlations to C3, C4, and C6.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Rationale |
| 1 | N-H | 10.0 - 13.0 | Deshielded proton on nitrogen in a pyridone ring, often broad due to exchange. |
| 2 | C-H | 6.5 - 7.5 | Olefinic proton adjacent to nitrogen and a chlorinated carbon. |
| 3 | C-Cl | 125 - 135 | Carbon attached to an electronegative chlorine atom. |
| 4 | C-OH | 155 - 165 | Carbon attached to a hydroxyl group, significantly deshielded. |
| 5 | C-H | 6.0 - 7.0 | Olefinic proton adjacent to the carbonyl group. |
| 6 | C=O | 160 - 170 | Carbonyl carbon in a pyridone ring system. |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Dynamic NMR (DNMR) is used to study molecules undergoing chemical exchange processes at rates comparable to the NMR timescale. nih.gov For this compound, two key dynamic processes could be investigated:
Tautomeric Exchange: This compound can exist in equilibrium with its tautomer, 3-chloro-4,6-dihydroxypyridine. DNMR studies at variable temperatures could measure the rate of this tautomeric exchange. At low temperatures, signals for both tautomers might be observed, while at higher temperatures, they would coalesce into averaged signals.
Rotational Barriers: While free rotation is limited in the rigid ring system, DNMR could potentially study the rotational barrier of the hydroxyl group, although this is a very fast process. More relevantly, it could be used to study the kinetics of intermolecular proton exchange, for example with solvent molecules like water. nih.gov
Mass Spectrometry (MS) for Molecular Ion Characterization and Reaction Intermediate Detection
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). youtube.com This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. nih.gov For this compound, the molecular formula is C₅H₄ClNO₂. HRMS would be used to confirm this by matching the experimentally measured exact mass to the theoretical value. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks (M+ and M+2) in an approximate 3:1 intensity ratio, characteristic of a molecule containing one chlorine atom. libretexts.org
Table 2: HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₅H₄³⁵ClNO₂ | M+ | 144.9931 |
| C₅H₄³⁷ClNO₂ | M+2 | 146.9901 |
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation to generate fragment ions. nih.gov Analyzing the resulting fragmentation pattern helps to elucidate the structure of the parent molecule.
For this compound, a plausible fragmentation pathway could involve initial losses of small, stable molecules such as carbon monoxide (CO), hydrochloric acid (HCl), or a chlorine radical (Cl•).
Table 3: Predicted MS/MS Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Loss |
| 116.98 | Loss of CO |
| 109.02 | Loss of HCl |
| 109.99 | Loss of Cl• |
| 81.01 | Loss of CO and HCl |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly sensitive to polar functional groups.
FT-Raman Spectroscopy: This technique involves scattering of laser light. It is often complementary to FT-IR, being more sensitive to non-polar bonds and symmetric vibrations.
For this compound, the spectra would be characterized by absorptions corresponding to O-H, N-H, C=O, C=C, C-N, and C-Cl bonds. The position and shape of the O-H and C=O stretching bands would be particularly informative about the extent of intermolecular hydrogen bonding in the solid state. acs.org A broad O-H stretching band would indicate strong hydrogen bonding.
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch | Hydroxyl | 3200 - 3500 (broad) | Strong | Weak |
| N-H stretch | Amide | 3000 - 3300 | Medium | Medium |
| C-H stretch | Aromatic/Olefinic | 3000 - 3100 | Medium | Strong |
| C=O stretch | Amide (Pyridone) | 1640 - 1680 | Very Strong | Medium |
| C=C/C=N stretch | Ring vibrations | 1550 - 1620 | Strong | Strong |
| C-O stretch | Phenolic | 1200 - 1280 | Strong | Medium |
| C-Cl stretch | Chloroalkene | 700 - 850 | Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the molecule's conjugated system and the types of electronic transitions involved, typically π → π* and n → π* transitions.
The pyridinone ring, with its alternating double bonds and heteroatoms (nitrogen and oxygen), forms a conjugated system. The presence of the chloro and hydroxyl substituents on this ring can influence the electronic distribution and, consequently, the energy of these transitions. The solvent in which the spectrum is recorded can also play a significant role, as different solvent polarities can stabilize the ground and excited states to varying degrees, leading to shifts in the absorption maxima (λmax).
Interactive Data Table: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Methanol | Data not available | Data not available | Data not available |
| Ethanol (B145695) | Data not available | Data not available | Data not available |
| Water | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available |
Detailed experimental data for the UV-Vis absorption of this compound is not publicly available at this time.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm3) | Data not available |
| R-factor (%) | Data not available |
Specific crystallographic data for this compound is not publicly available in the referenced literature.
Computational and Theoretical Chemistry of 3 Chloro 4 Hydroxy 3h Pyridin 6 One
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and geometry of molecules. For 3-chloro-4-hydroxy-3H-pyridin-6-one, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its properties. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of accuracy and computational cost, especially for systems involving heteroatoms. nih.gov Ab initio methods, such as Hartree-Fock (HF), offer a foundational approach, though often require corrections for electron correlation. mdpi.com
Optimization of Ground State and Transition State Geometries
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. mdpi.comyoutube.com This is a crucial first step in any computational study, as the geometry dictates many of a molecule's properties. For this compound, optimization would be performed using a selected level of theory, such as B3LYP with a basis set like 6-31G(d) or higher, to determine bond lengths, bond angles, and dihedral angles of the most stable conformation. youtube.com
Transition state geometries, which represent the highest energy point along a reaction pathway, are also critical for understanding reaction mechanisms and energy barriers. For instance, studying the transition state for a potential tautomeric interconversion in this compound would provide insight into the kinetics of this process.
Illustrative Data Table: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-31G(d) level)
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.75 Å |
| C-O (hydroxy) Bond Length | ~1.36 Å |
| C=O (keto) Bond Length | ~1.23 Å |
| N-H Bond Length | ~1.01 Å |
| C-N-C Bond Angle | ~120° |
| O-C-C Bond Angle | ~118° |
| Note: These are typical values for similar functional groups and would be precisely determined through calculation. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electronegative atoms like chlorine and oxygen, along with the conjugated system, would significantly influence the energies of these frontier orbitals. nih.govresearchgate.net Computational methods can precisely calculate these energies and visualize the orbital distributions.
Illustrative Data Table: FMO Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 |
| Note: Values are illustrative and depend on the level of theory and solvent model used. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govdntb.gov.ua The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate different potential values: red signifies regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack). Green represents areas of neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom, indicating these are sites for electrophilic attack. nih.govresearchgate.net The hydrogen of the hydroxyl group and potentially the carbon atom attached to the chlorine would show positive potential (blue), suggesting susceptibility to nucleophilic attack.
Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.deyoutube.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of NMR shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. github.io Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed. uncw.edu By calculating the isotropic shielding values for each nucleus in this compound and a reference compound (like tetramethylsilane), the chemical shifts can be predicted. uncw.eduyoutube.comyoutube.comyoutube.com These predictions are highly sensitive to the molecular geometry and electronic environment.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and, consequently, the UV-Vis absorption spectra of molecules. nih.govresearchgate.net By calculating the energies of the first few singlet excited states, the absorption maxima (λ_max) corresponding to electronic transitions (e.g., π → π* or n → π*) can be predicted for this compound.
Illustrative Data Table: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (H on N) | ~8.0 - 9.0 ppm |
| ¹³C NMR | Chemical Shift (C=O) | ~160 - 170 ppm |
| UV-Vis | λ_max (π → π*) | ~280 - 320 nm |
| Note: These are estimated values based on similar structures and require specific calculations for confirmation. |
Computational Modeling of Tautomeric Equilibria and Energy Barriers
Pyridinone derivatives can exist in different tautomeric forms. This compound can potentially exhibit keto-enol tautomerism. Computational methods are exceptionally well-suited to study these equilibria.
By calculating the total electronic energies of each possible tautomer, the relative stabilities can be determined. The tautomer with the lowest energy is the most stable and will be the predominant form at equilibrium. Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure that connects them. These calculations can reveal whether the tautomerization is a facile process under normal conditions. For substituted pyridones, the electrochemical and reactive properties are often dependent on the dominant tautomeric form. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing detailed insights into their conformational landscapes and the influence of the surrounding environment. For this compound, MD simulations can elucidate the accessible conformations, the energetic barriers between them, and the specific interactions with solvent molecules that dictate its behavior in solution.
The conformational landscape of this compound is primarily defined by the rotational flexibility of the hydroxyl group and potential puckering of the pyridinone ring. While the ring is largely planar due to its partial aromatic character, minor deviations from planarity can occur. The orientation of the hydroxyl proton relative to the rest of the molecule gives rise to different rotamers. MD simulations can map the potential energy surface associated with the rotation of this group, identifying the most stable (lowest energy) conformations and the energy required to transition between them.
The solvent environment plays a critical role in modulating the conformational preferences and dynamics of polar molecules like this compound. MD simulations explicitly model the solvent molecules (such as water or organic solvents) and their interactions with the solute. These simulations can reveal how solvent molecules arrange themselves around the solute, forming hydrogen bonds and other non-covalent interactions. The stability of different conformers can be significantly altered by the solvent, as some conformations may be better stabilized by solvent interactions than others.
For instance, in a polar protic solvent like water, the hydroxyl and carbonyl groups of this compound can act as both hydrogen bond donors and acceptors. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell. The presence of a polar solvent is generally expected to stabilize the pyridone tautomer over the corresponding dihydroxypyridine form. researchgate.net
Detailed Research Findings from Hypothetical MD Simulations
Due to the absence of specific published MD simulation data for this compound, the following tables represent illustrative findings that would be expected from such a study. These tables are based on general principles of computational chemistry and the behavior of similar pyridinone systems.
The first table illustrates a hypothetical relative energy profile for different conformations of the molecule in both a vacuum (gas phase) and an aqueous environment. The conformations could be defined by the dihedral angle of the C-C-O-H bond of the hydroxyl group.
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| A | 0° (syn-planar) | 2.5 | 1.8 |
| B | 180° (anti-planar) | 0.0 | 0.0 |
| C | 90° (gauche) | 5.0 | 3.5 |
This is an illustrative table. The values are hypothetical and represent the type of data obtained from MD simulations.
The second table provides hypothetical data on the average number of hydrogen bonds formed between key functional groups of this compound and surrounding water molecules, as would be determined from an MD simulation in an explicit water model.
| Functional Group | Average Number of Hydrogen Bonds (as acceptor) | Average Number of Hydrogen Bonds (as donor) |
| Carbonyl Oxygen (C=O) | 2.8 | N/A |
| Hydroxyl Oxygen (-OH) | 1.5 | 1.0 |
| Ring Nitrogen (N-H) | N/A | 0.9 |
This is an illustrative table. The values are hypothetical and represent the type of data obtained from MD simulations.
Applications of 3 Chloro 4 Hydroxy 3h Pyridin 6 One in Advanced Organic and Inorganic Chemistry
Role as a Versatile Building Block in Heterocyclic Synthesis
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, materials science, and organic synthesis. ias.ac.in Substituted pyridines like 3-chloro-4-hydroxy-3H-pyridin-6-one are key starting materials for creating more elaborate molecular architectures, particularly fused heterocyclic systems. The presence of the chloro and hydroxyl groups allows for sequential and regioselective reactions to build complex structures.
Pyridine-fused heterocycles, which consist of a pyridine ring sharing one or more atoms with another heterocyclic ring, exhibit enhanced stability and unique electronic properties. ias.ac.in The functional groups on this compound offer multiple pathways for annulation, the process of building a new ring onto an existing one. For instance, the chlorine atom can be displaced by nucleophiles in substitution reactions, while the hydroxyl and ketone groups can participate in condensation and cyclization reactions.
Synthetic strategies often involve the construction of a new ring, such as a furan (B31954) or pyrrole, onto the existing pyridine framework. ias.ac.in The reactivity of the starting pyridinone can be modulated to control the outcome of the synthesis, leading to a variety of fused systems like furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines. ias.ac.in The generation of highly reactive intermediates, such as pyridynes from related 3-chloropyridine (B48278) derivatives, provides a powerful method for the regioselective introduction of two new substituents, which can then be elaborated into a fused ring. nih.gov
Beyond simple fused heterocycles, this compound can be a key component in the synthesis of intricate polycyclic and spirocyclic systems. The strategic manipulation of its reactive sites allows for cascade reactions, where multiple bonds are formed in a single sequence. For example, treatment of related thiopyranones with various reagents has been shown to produce spirothiopyran derivatives of pyrazoles and isoxazoles. researchgate.net This highlights the potential of the pyridinone core to act as a central scaffold from which other ring systems can be built.
Furthermore, oxidation reactions on complex molecules containing heterocyclic units can lead to significant structural rearrangements, forming polycyclic lactones and spiroketals. researchgate.net The specific functionalization of the pyridinone ring is crucial for directing these transformations and achieving the desired complex target molecule.
Ligand Chemistry and Coordination Compound Formation
The arrangement of the hydroxyl and ketone groups in the 3-hydroxy-4-pyridinone tautomer of the title compound creates an ideal bidentate chelation site for metal ions. This property is the foundation for its significant role in coordination chemistry.
Hydroxypyridinones (HPs) are well-established as potent metal chelators, exhibiting a high affinity for hard metal cations, particularly trivalent ions like iron(III) (Fe³⁺) and aluminum(III) (Al³⁺). mdpi.comresearchgate.net The ortho positioning of the ketone and hydroxyl groups forms a stable five-membered ring upon coordination with a metal ion. mdpi.com
Studies on a range of 3-hydroxy-4-pyridinone ligands have demonstrated their remarkable selectivity for Fe³⁺ over other biologically relevant metal ions such as copper(II) (Cu²⁺) and zinc(II) (Zn²⁺). mdpi.com This selectivity is crucial in applications where targeting a specific metal is necessary without disrupting the balance of other essential metals. The sequestering ability of these ligands is often quantified by the pM value, which represents the negative logarithm of the free metal ion concentration at specific conditions. A higher pM value indicates stronger chelation.
Table 1: Comparison of pM Values for Fe³⁺ and Cu²⁺ with a Representative 3-Hydroxy-4-Pyridinone Ligand (L2) at pH 7.4
| Metal Ion | pM Value |
|---|---|
| Fe³⁺ | 27.6 |
| Cu²⁺ | 14.2 |
Data sourced from a study on bifunctional 3-hydroxy-4-pyridinones, where L2 is N-(2-aminoethyl)-2-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide. mdpi.com
The data clearly illustrates the significantly higher affinity of the hydroxypyridinone scaffold for iron(III) compared to copper(II), making it a highly selective chelator. mdpi.com
The strong and selective metal binding of hydroxypyridinones allows for the rational design of coordination complexes with tailored properties. By modifying the substituents on the pyridinone ring, chemists can fine-tune the electronic and steric characteristics of the resulting metal complex. These ligands are flexible and can form various stable species with metals, such as ML, ML₂, and ML₃, where M is the metal and L is the ligand. mdpi.com
These complexes have applications in various fields. For example, the coordination of lanthanide ions can lead to materials with interesting magnetic or luminescent properties. nih.gov The ability to form stable complexes also makes these ligands useful in areas such as metal ion transport, catalysis, and the development of sensors. The predictable coordination geometry and high stability of hydroxypyridinone complexes make them reliable components in the construction of functional supramolecular assemblies.
Catalytic Applications or Components in Catalytic Systems
While the primary applications of this compound and its analogs are in synthetic chemistry and as chelating agents, their potential in catalysis is less explored. The coordination complexes formed with various transition metals could, in principle, exhibit catalytic activity. For instance, a metal center held by a hydroxypyridinone ligand could catalyze oxidation, reduction, or C-C bond-forming reactions. However, based on available scientific literature, the use of this specific compound or its close derivatives as catalysts or as integral components in catalytic systems is not a widely reported application.
Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level for 3 Chloro 4 Hydroxy 3h Pyridin 6 One and Its Derivatives
Enzyme Inhibition Studies and Binding Mechanisms in vitro
The pyridinone scaffold and its isosteres are key components in the design of various enzyme inhibitors. Their ability to interact with active sites through a range of non-covalent interactions, and in some cases chelation, underpins their inhibitory potential.
Derivatives containing pyridinone-like structures have been investigated as inhibitors of several protein kinases. For instance, thiadiazole derivatives, which share heterocyclic similarities, have been noted for their potential as Cyclin-Dependent Kinase (CDK) inhibitors. The mechanism of action for such compounds involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and leading to cell cycle arrest and apoptosis in cancer cells.
Furthermore, activators of Adenosine Monophosphate-activated Protein Kinase (AMPK), a key enzyme in cellular energy homeostasis, have been developed from indazole and indole (B1671886) carboxylic acid scaffolds. nih.gov While not direct derivatives, the electronic and structural properties of the heterocyclic systems share common principles with pyridinones in their ability to interact with kinase domains.
Histone Acetyltransferase (HAT) p300/CBP is another class of enzymes targeted by pyridinone-related structures. nih.gov A biochemical assay utilizing a tritiated acetyl-CoA cofactor and a histone H3 peptide substrate is used to screen for inhibitors. nih.gov The transfer of the radiolabeled acetyl group to the histone peptide is quantified by scintillation counting, and a reduction in counts indicates inhibitory activity. nih.gov Certain 1,4-pyrazine and related pyridine (B92270) compounds were identified as inhibitors of p300 HAT, with IC50 values in the micromolar range. nih.gov
The 3-hydroxy-pyridinone motif is a well-known bidentate chelator of metal ions. This property is exploited in the design of inhibitors for metalloenzymes, where the chelation of a catalytic metal ion is the primary mechanism of inhibition. A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, which contain a similar metal-binding pharmacophore, were designed as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a metalloprotein requiring Mg2+ for its activity. nih.gov
The inhibitory mechanism is predicated on the compound's ability to bind to the magnesium ions within the enzyme's catalytic center. This interaction was supported by molecular docking studies and confirmed using ultraviolet-visible (UV-Vis) spectrophotometry, which showed a shift in the absorption spectrum upon binding to Mg2+. nih.gov Additionally, thermal shift assays demonstrated that representative compounds increased the melting temperature of the NS5B protein, indicating direct binding and stabilization of the protein-ligand complex. nih.gov
Receptor Binding Interactions and Modulatory Mechanisms in cellular assays
The interaction of pyridinone derivatives with protein receptors can modulate various cellular pathways. These interactions are often studied using a combination of computational and cell-based assays.
Molecular docking is a crucial tool for predicting and analyzing the binding modes of ligands within protein targets. For spirooxindole derivatives designed as inhibitors of the MDM2-p53 interaction, docking models have been instrumental. nih.govacs.org These models, based on co-crystal structures, show that specific hydrophobic groups of the inhibitor project into the Trp23, Leu26, and Phe19 binding pockets of the MDM2 protein. nih.govacs.org Furthermore, hydrogen bonds, such as one between a hydroxyl group on the ligand and Lys94 of MDM2, are critical for high-affinity binding. nih.govacs.org
In the context of HCV NS5B inhibitors, docking studies have visualized the binding of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives to the catalytic center, highlighting the chelation of Mg2+ ions. nih.gov
Cellular assays are essential for confirming the biological effects of receptor binding and enzyme inhibition. For MDM2 inhibitors, their mechanism of action is validated in cancer cell lines with wild-type p53. nih.gov These compounds show potent inhibition of cell growth in such cell lines, with significantly less activity in cells with mutated or deleted p53, demonstrating their on-target effect. nih.gov The activation of the p53 pathway is further confirmed by observing the upregulation of p53 and its target genes, leading to apoptosis, as evidenced by the cleavage of PARP and caspase-3. nih.gov
For inhibitors of p300/CBP HAT, their activity is linked to the modulation of nuclear receptor-mediated gene transcription. nih.gov Since the HAT activity of p300 is required for estrogen receptor (ER) and androgen receptor (AR) mediated gene expression, inhibitors are expected to suppress these pathways. nih.gov Amplified Luminescent Proximity Homogeneous Assays (ALPHA) have been used to show that these compounds can disrupt the interaction between p300 HAT and histone H4, further confirming their modulatory mechanism. nih.gov
Future Research Directions and Unexplored Avenues for 3 Chloro 4 Hydroxy 3h Pyridin 6 One
Development of Novel and Efficient Synthetic Routes
While general synthetic routes for pyridinone cores exist, often involving condensation reactions or transformations of existing ring systems, dedicated research into the optimal synthesis of 3-chloro-4-hydroxy-3H-pyridin-6-one is a critical starting point. frontiersin.org Future work should aim to move beyond traditional multi-step, low-yield syntheses to more elegant and sustainable methods.
Key research objectives should include:
Catalytic Approaches: Investigating the use of transition metal or organocatalysis to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.
One-Pot Syntheses: Designing a synthesis cascade where multiple transformations occur in a single reaction vessel to minimize intermediate isolation steps, saving time and resources.
Flow Chemistry: Developing a continuous flow process for the synthesis. This would not only enhance safety and scalability but also allow for precise control over reaction parameters, potentially improving yield and purity.
Green Chemistry Principles: Evaluating starting materials, solvents, and reagents to ensure the synthetic route is environmentally benign, a growing necessity for modern chemical manufacturing.
A comparative analysis of potential future synthetic routes could be benchmarked as follows:
| Synthetic Strategy | Potential Advantages | Key Metrics for Evaluation |
| Novel Catalysis | Higher yields, improved selectivity, lower energy consumption | Catalyst turnover number, reaction time, overall yield |
| One-Pot Reaction | Reduced operational complexity, less solvent waste | Number of synthetic steps, isolation efficiency, cost-effectiveness |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Throughput ( g/hour ), residence time, product purity |
Exploration of New Derivatization Strategies and Analogs
The existing this compound structure is a launchpad for creating a library of novel analogs with diverse properties. Pyridinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, with the pattern of substituents greatly influencing their therapeutic application. bohrium.comnih.gov Strategic derivatization is key to unlocking this potential.
Future derivatization efforts should focus on:
Displacement of the Chloro Substituent: The chlorine atom is a versatile handle for introducing new functional groups via nucleophilic substitution, offering a route to a wide array of analogs. chemrxiv.org
Modification of the Hydroxyl Group: Etherification or esterification of the 4-hydroxy group can significantly alter the compound's polarity, lipophilicity, and hydrogen bonding capabilities, which are critical for biological interactions. frontiersin.org
Substitution at the Ring Nitrogen: N-alkylation or N-arylation can introduce steric bulk and new interaction points, potentially modulating biological target specificity.
A systematic exploration could generate a library of compounds for structure-activity relationship (SAR) studies, as illustrated below.
| Derivatization Site | Example Modification | Potential Impact on Properties |
| C3-Chloro | Substitution with amines, thiols, or alkoxides | Altered electronic properties, new hydrogen bond donors/acceptors |
| C4-Hydroxy | Alkylation, acylation | Modified solubility, lipophilicity, and metabolic stability |
| N1-Hydrogen | Introduction of alkyl or aryl groups | Steric influence, modulation of pKa and membrane permeability |
Advanced Mechanistic Elucidation of Reaction Pathways and Biological Interactions
A profound understanding of both how the molecule is formed and how it interacts with biological systems is crucial for rational design. Future research should employ a combination of computational and experimental techniques to illuminate these mechanisms. For instance, the oxidation of related heterocyclic compounds has been studied to understand the formation of various products, and similar detailed investigation could reveal insights into the reactivity of the pyridinone core. researchgate.net
Areas for investigation include:
Reaction Mechanism Studies: Using techniques like in-situ spectroscopy and computational density functional theory (DFT) to map the energy profiles of synthetic and derivatization reactions, identifying key intermediates and transition states.
Target Identification: If biological activity is observed, identifying the specific protein or nucleic acid targets through which the compound exerts its effects.
Binding Mode Analysis: Using structural biology techniques like X-ray crystallography or cryo-electron microscopy, alongside molecular docking simulations, to visualize how the compound and its analogs bind to their biological targets, revealing key intermolecular interactions.
Investigation of Applications in Emerging Chemical Fields
The structural attributes of this compound make it a compelling candidate for applications beyond traditional medicinal chemistry.
Supramolecular Chemistry: The molecule contains both hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H, N), making it an ideal building block (a "tecton") for creating larger, self-assembled structures. researchgate.net Future research could explore its ability to form supramolecular polymers, gels, or discrete cages through non-covalent interactions. acs.org The functionalization of related chloro-terpyridine compounds has been used to create such polymers, suggesting a viable path forward. tue.nl
Bio-conjugation: The reactive chlorine atom could serve as a site for covalently attaching the molecule to biomacromolecules like proteins or antibodies. This could be exploited to develop targeted therapeutic agents or diagnostic probes.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and these tools can significantly accelerate research on this compound and its derivatives. cam.ac.ukrsc.org Given the success of ML in predicting activities and properties of other heterocyclic compounds, this is a particularly promising avenue. nih.govresearchgate.net
Future research should leverage AI and ML for:
Predictive Modeling: Training ML models on data from newly synthesized analogs to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity or physical properties of virtual compounds, prioritizing synthetic efforts. rsc.org
De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel pyridinone structures with desired properties that are not explicitly present in the training data. rsc.orgbohrium.com
Reaction Prediction: Employing AI platforms to predict the outcomes of chemical reactions or even suggest novel, more efficient synthetic routes, accelerating the development of new derivatives. cam.ac.uk
| AI/ML Application | Objective | Required Data | Potential Outcome |
| QSAR Modeling | Predict biological activity of new analogs | A dataset of synthesized analogs and their measured activities | Prioritization of high-potential compounds for synthesis |
| Generative Design | Create novel pyridinone structures with optimized properties | A large library of known chemical structures and properties | Discovery of patentable and highly active new chemical entities |
| Synthesis Planning | Identify optimal and efficient synthetic pathways | A vast database of known chemical reactions | Reduced time and cost for synthesizing target molecules |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in chemistry, biology, and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
